molecular formula C17H14Cl2N2O B5748957 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline

4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline

Cat. No.: B5748957
M. Wt: 333.2 g/mol
InChI Key: NVPLNTVCTUNCBT-UHFFFAOYSA-N
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Description

4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with appropriate reagents to form the quinazoline core.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis are some of the methods employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinazoline derivatives with reduced functional groups .

Scientific Research Applications

4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dichloromethyl and methoxy groups, which may contribute to its distinct biological activities and chemical reactivity. These functional groups can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-10-3-5-11(6-4-10)17-20-14-8-7-12(22-2)9-13(14)15(21-17)16(18)19/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPLNTVCTUNCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=N2)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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